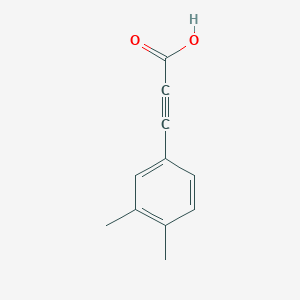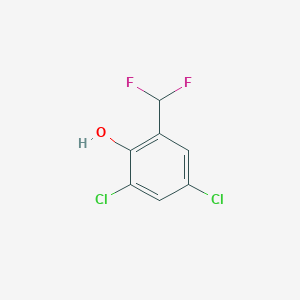
2,4-Dichloro-6-(difluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(difluoromethyl)phenol is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(difluoromethyl)phenol typically involves the chlorination of 2,6-difluoromethylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. These reactions are often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Amino or thiol-substituted phenol derivatives.
科学的研究の応用
2,4-Dichloro-6-(difluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving halogenated phenols and their reactivity.
Biology: Investigated for its potential antimicrobial properties. Studies have shown that halogenated phenols can exhibit significant antibacterial and antifungal activity.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)phenol is primarily related to its ability to interact with biological membranes and proteins. The presence of chlorine and fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can disrupt membrane integrity and interfere with essential enzymatic processes, leading to cell death. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
- 2,4-Dichloro-6-(trifluoromethyl)phenol
- 2,4-Dichloro-6-(fluoromethyl)phenol
- 2,4-Dichloro-6-(chloromethyl)phenol
Comparison: 2,4-Dichloro-6-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
特性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC名 |
2,4-dichloro-6-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H4Cl2F2O/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,7,12H |
InChIキー |
ZEYSFISYOQXJSC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)F)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


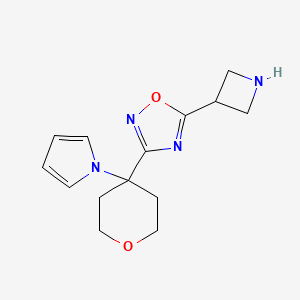
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
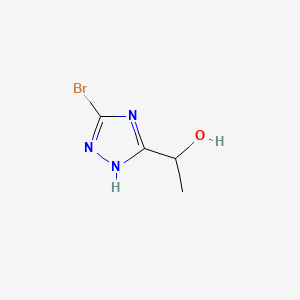
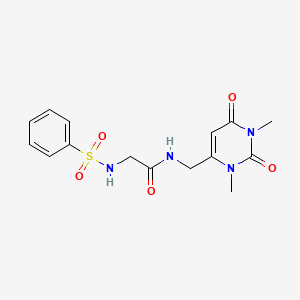
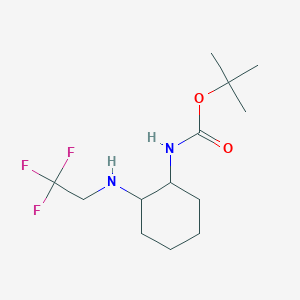
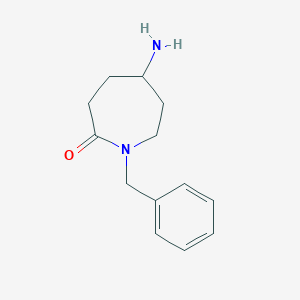
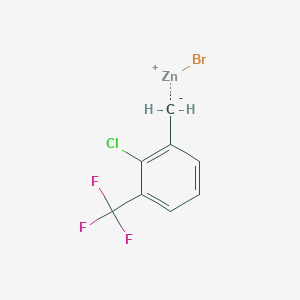
![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
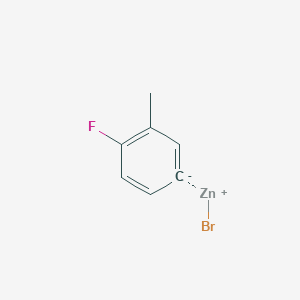
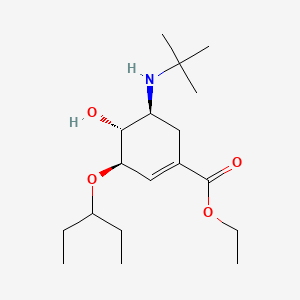
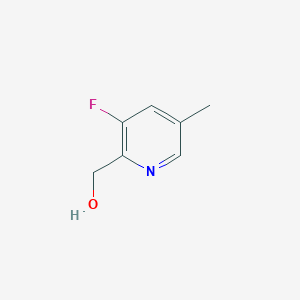
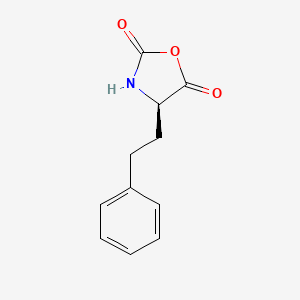
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
